

Application of Oxazine-Based Probes for Detecting Reactive Oxygen Species

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Compound of Interest

Compound Name: Oxazine

Cat. No.: B8389632

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Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. They play a dual role in biological systems, acting as essential signaling molecules in various cellular processes at low concentrations, while causing significant damage to lipids, proteins, and nucleic acids at elevated levels, a state known as oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the sensitive and selective detection of specific ROS in biological systems is crucial for understanding their roles in health and disease and for the development of novel therapeutic strategies.

Oxazine-based fluorescent probes have emerged as a powerful tool for ROS detection due to their favorable photophysical properties, including long-wavelength absorption and emission in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration. This document provides detailed application notes and protocols for the use of various **oxazine**-based probes for the detection of specific ROS, including hypochlorous acid (HOCl), superoxide anion ($O_2^{\bullet-}$), and hydroxyl radical ($\bullet OH$).

I. Oxazine-Based Probes for Hypochlorous Acid (HOCl) and Peroxynitrite ($ONOO^-$) Detection

A notable example of an **oxazine**-based probe for HOCl and ONOO⁻ is a fluorogenic sensor built upon a nanoparticle platform. This sensor utilizes quenched **oxazine** fluorophores that are released upon reaction with HOCl or ONOO⁻, leading to a significant increase in fluorescence.

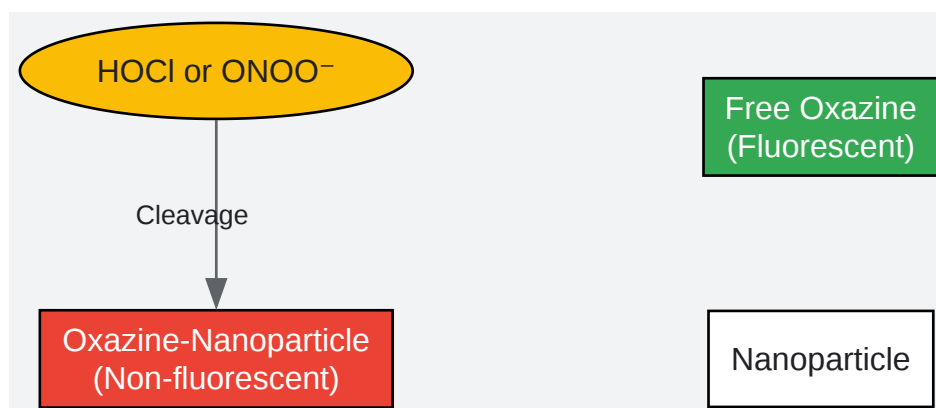
[1][2]

Quantitative Data

Probe Name	Target ROS	Excitation (nm)	Emission (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Fluorescence Enhancement	Detection Limit	Reference
Oxazine-Conjugated Nanoparticle	HOCl, ONOO ⁻	620	672	107,000 (for released oxazine)	>500-fold	Not specified	[1]

Reaction Mechanism

The nanoparticle-based sensor is designed with hundreds of quenched **oxazine** fluorophores attached to its surface. In the presence of highly reactive species like hypochlorous acid or peroxynitrite, the linker attaching the **oxazine** to the nanoparticle is cleaved. This cleavage releases the **oxazine** dye, restoring its fluorescence. The probe is designed to be stable against other ROS such as hydrogen peroxide, hydroxyl radical, and superoxide.[1][2]



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Figure 1: Reaction mechanism of the **oxazine**-nanoparticle probe with ROS.

Experimental Protocols

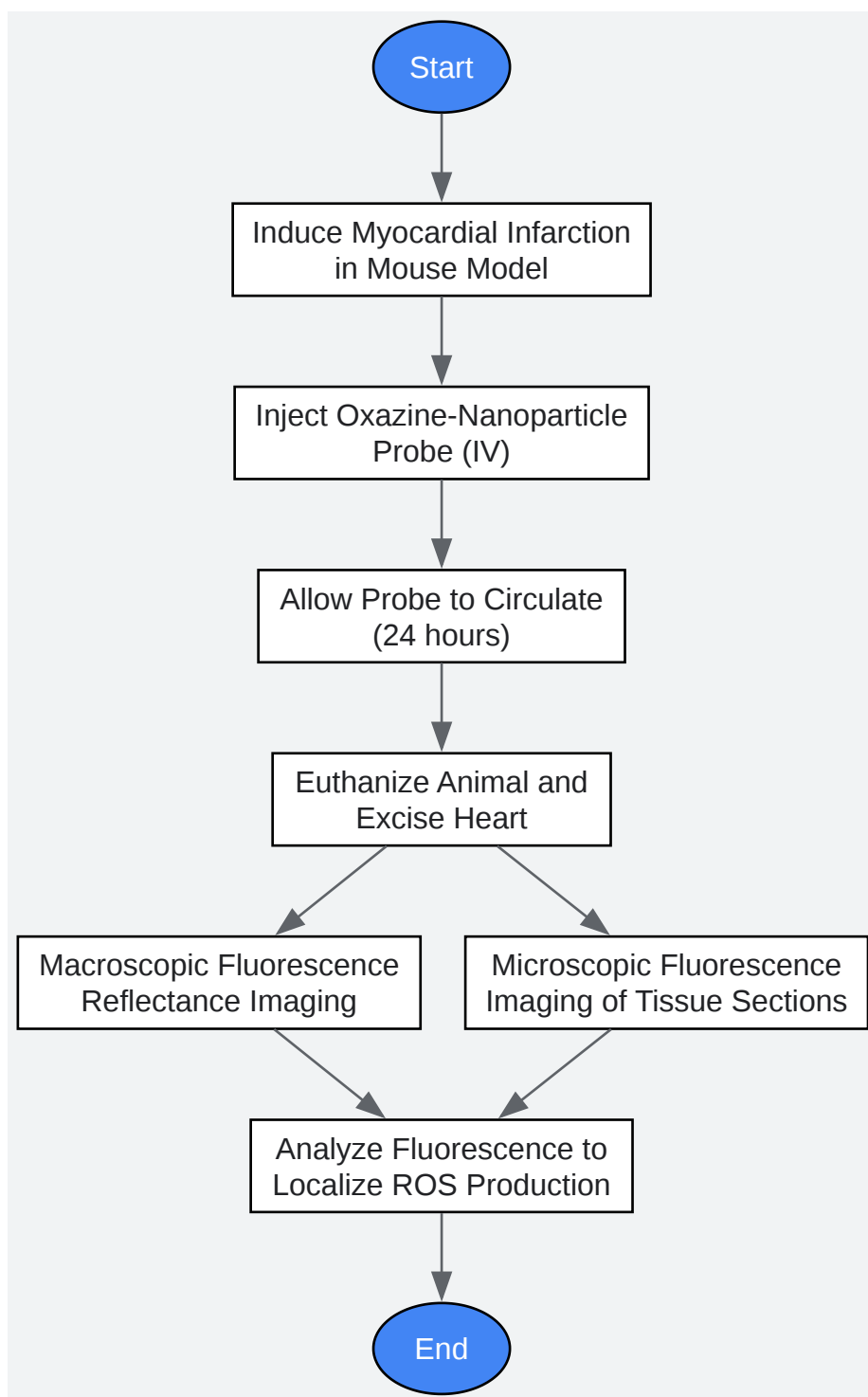
Protocol 1: In Vitro Selectivity Assay^[1]

- Reagents:
 - **Oxazine**-conjugated nanoparticle probe stock solution.
 - Phosphate-buffered saline (PBS), pH 7.4.
 - Sources of various ROS: NaOCl (for HOCl), SIN-1 (for ONOO⁻), H₂O₂ (for hydrogen peroxide), Xanthine/Xanthine Oxidase (for O₂•⁻), Fenton reagent (for •OH).
- Procedure:
 1. Prepare a 5 nM solution of the **oxazine**-nanoparticle probe in PBS.
 2. In a 96-well plate, add the probe solution to each well.
 3. Add different ROS-generating systems to the respective wells to achieve a final concentration typically in the micromolar range. Include a control well with only the probe in PBS.
 4. Incubate the plate at room temperature for 30 minutes, protected from light.
 5. Measure the fluorescence intensity using a microplate reader with excitation at 620 nm and emission detection from 650 to 850 nm.
 6. Compare the fluorescence intensity of the wells containing different ROS to the control to determine the selectivity of the probe.

Protocol 2: In Vivo Imaging in a Mouse Model of Myocardial Infarction^{[1][3]}

- Animal Model:

- Induce myocardial infarction in mice through permanent coronary ligation.
- Probe Administration:
 - 12-14 hours post-infarction, intravenously inject the **oxazine**-nanoparticle probe via the tail vein.
- Imaging:
 - 24 hours after probe injection, euthanize the mice and excise the hearts.
 - Perform macroscopic fluorescence reflectance imaging on coronal sections of the heart.
 - For microscopic analysis, prepare frozen tissue sections and image using a fluorescence microscope.
- Analysis:
 - Analyze the fluorescence images to determine the localization of the probe and the extent of ROS production in the infarcted region.



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Figure 2: Workflow for in vivo ROS detection using the **oxazine**-nanoparticle probe.

II. Benzophenoxazine-Based Probes for Superoxide Anion ($O_2^{\bullet-}$) Detection

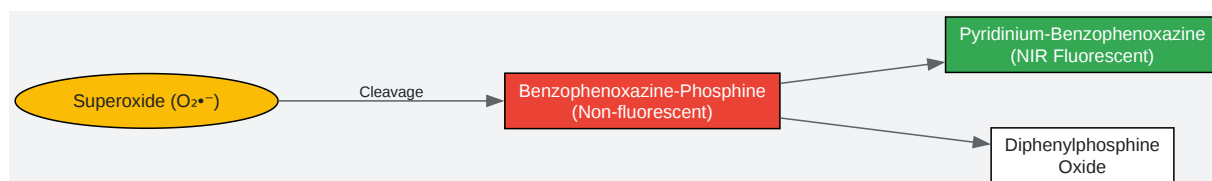
Certain benzophenoxazine derivatives serve as "turn-on" fluorescent probes for the detection of superoxide anions. These probes are initially non-fluorescent and become highly fluorescent upon reaction with $O_2^{\bullet-}$.

Quantitative Data

Probe Name	Target ROS	Excitation (nm)	Emission (nm)	Detection Limit	Reference
BDP	$O_2^{\bullet-}$	~470	~670 (NIR)	Not specified	[4]

Reaction Mechanism

The sensing mechanism of these probes often involves the cleavage of a specific functional group by the superoxide anion. For instance, a diphenylphosphinyl group can be cleaved from the benzophenoxazine core, leading to the formation of a pyridinium-modified fluorophore with near-infrared emission. This reaction is highly selective for $O_2^{\bullet-}$ over other ROS.[4]



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Figure 3: Reaction of a benzophenoxazine-based probe with superoxide.

Experimental Protocols

Protocol 3: Cellular Imaging of Superoxide in HeLa Cells[5]

- Cell Culture:

- Culture HeLa cells in appropriate media until they reach 70-80% confluency.
- Probe Loading:
 - Prepare a stock solution of the benzophen**oxazine**-based probe in DMSO.
 - Dilute the stock solution in serum-free media to a final concentration of 10 μM .
 - Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
- Induction of Oxidative Stress (Optional):
 - To induce superoxide production, treat the cells with an agent like menadione or antimycin A for a specified time.
- Imaging:
 - Wash the cells twice with PBS to remove excess probe.
 - Image the cells using a fluorescence microscope with appropriate filter sets for near-infrared emission.
- Analysis:
 - Quantify the fluorescence intensity in the cells to determine the levels of superoxide.

III. Oxazine-Based Probes for Hydroxyl Radical ($\bullet\text{OH}$) Detection

The detection of the highly reactive and short-lived hydroxyl radical is challenging. Some **oxazine**-based probes have been developed that utilize a reaction with $\bullet\text{OH}$ to trigger a "turn-on" fluorescent response.

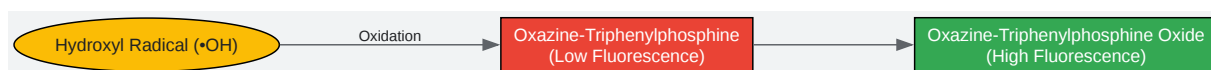
Quantitative Data

While specific **oxazine**-based probes for hydroxyl radicals are less common in the provided search results, a general approach involves using a triphenylphosphine moiety as a reactive site.

Probe Type	Target ROS	General Excitation Range (nm)	General Emission Range (nm)	Detection Principle	Reference
Triphenylphosphine-Oxazine	•OH	Visible to NIR	NIR	Oxidation of triphenylphosphine	[6]

Reaction Mechanism

In these probes, a triphenylphosphine group is attached to the **oxazine** fluorophore. The triphenylphosphine is selectively oxidized by the hydroxyl radical to triphenylphosphine oxide. This oxidation event alters the electronic properties of the molecule, leading to an increase in fluorescence intensity.[6]



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Figure 4: Oxidation of a triphenylphosphine-**oxazine** probe by hydroxyl radical.

Experimental Protocols

Protocol 4: Detection of Hydroxyl Radicals in Living Cells[6]

- Cell Culture:
 - Culture HeLa cells or other appropriate cell lines to the desired confluency.
- Probe Loading:
 - Incubate the cells with a 10 μ M solution of the triphenylphosphine-**oxazine** probe for 2 hours at 37°C.
- Induction of Hydroxyl Radicals:

- Treat the cells with a Fenton reaction mixture (e.g., Fe^{2+} and H_2O_2) or phorbol myristate acetate (PMA) to generate hydroxyl radicals.
- Imaging:
 - Wash the cells to remove excess probe and inducing agents.
 - Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths.
- Analysis:
 - Compare the fluorescence intensity of treated cells with control cells to assess the level of hydroxyl radical production.

Conclusion

Oxazine-based fluorescent probes offer a versatile and powerful platform for the detection of various reactive oxygen species in biological systems. Their long-wavelength spectral properties and the ability to design "turn-on" sensing mechanisms make them particularly well-suited for in vitro and in vivo applications. The protocols and data presented here provide a foundation for researchers to utilize these probes in their studies of oxidative stress and redox signaling. Further development of **oxazine**-based probes with improved specificity, sensitivity, and targeting capabilities will continue to advance our understanding of the complex roles of ROS in health and disease.

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